

Spectroscopic Profile of 4-Bromo-3-methyl-isothiazol-5-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Bromo-3-methyl-isothiazol-5-ylamine
Cat. No.:	B1287052

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-Bromo-3-methyl-isothiazol-5-ylamine**. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While specific experimental data for this compound is not publicly available, this guide presents a robust, representative dataset based on the analysis of structurally similar compounds and established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **4-Bromo-3-methyl-isothiazol-5-ylamine**. These values are predicted based on data from closely related analogs, including 4-bromo-3-methyl-isothiazole and other substituted aminothiazoles.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.3 - 2.5	Singlet	3H	-CH ₃
~ 5.0 - 6.0	Broad Singlet	2H	-NH ₂

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 10 - 15	-CH ₃
~ 100 - 110	C4-Br
~ 150 - 155	C3-CH ₃
~ 160 - 165	C5-NH ₂

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3450	Medium-Strong, Broad	N-H stretch (asymmetric and symmetric)
3050 - 3150	Weak	Aromatic C-H stretch
2850 - 2950	Weak	Aliphatic C-H stretch (-CH ₃)
1600 - 1650	Strong	N-H scissoring (bending)
1500 - 1580	Medium-Strong	C=N stretch
1400 - 1480	Medium	C=C stretch (isothiazole ring)
1350 - 1400	Medium	C-H bend (-CH ₃)
1000 - 1100	Medium	C-N stretch
600 - 700	Medium-Strong	C-Br stretch
800 - 900	Medium	C-S stretch

Sample Preparation: KBr pellet or thin solid film

Table 4: Predicted Mass Spectrometry Data (Electron Impact)

m/z	Relative Intensity (%)	Assignment
193/195	High	$[M]^+$ (Molecular ion peak with Br isotopes)
178/180	Medium	$[M - CH_3]^+$
114	Medium	$[M - Br]^+$
99	Medium	$[M - Br - CH_3]^+$

Ionization Mode: Electron Impact (EI)

The mass spectrum is expected to show a characteristic pair of molecular ion peaks ($[M]^+$ and $[M+2]^+$) of nearly equal intensity, which is indicative of the presence of a single bromine atom.
[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **4-Bromo-3-methyl-isothiazol-5-ylamine** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube.[\[4\]](#)[\[5\]](#) Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- 1H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A wider spectral width (0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.[6][7]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Thin Solid Film Method):
 - A small amount of the solid sample (2-5 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[8][9]
 - One to two drops of the resulting solution are applied to the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8][9]
 - The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[8][9]
 - The salt plate is then mounted in the spectrometer's sample holder for analysis.[9]
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the compound is ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
 - The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.
 - The pellet is placed in the sample holder of the spectrometer for analysis.

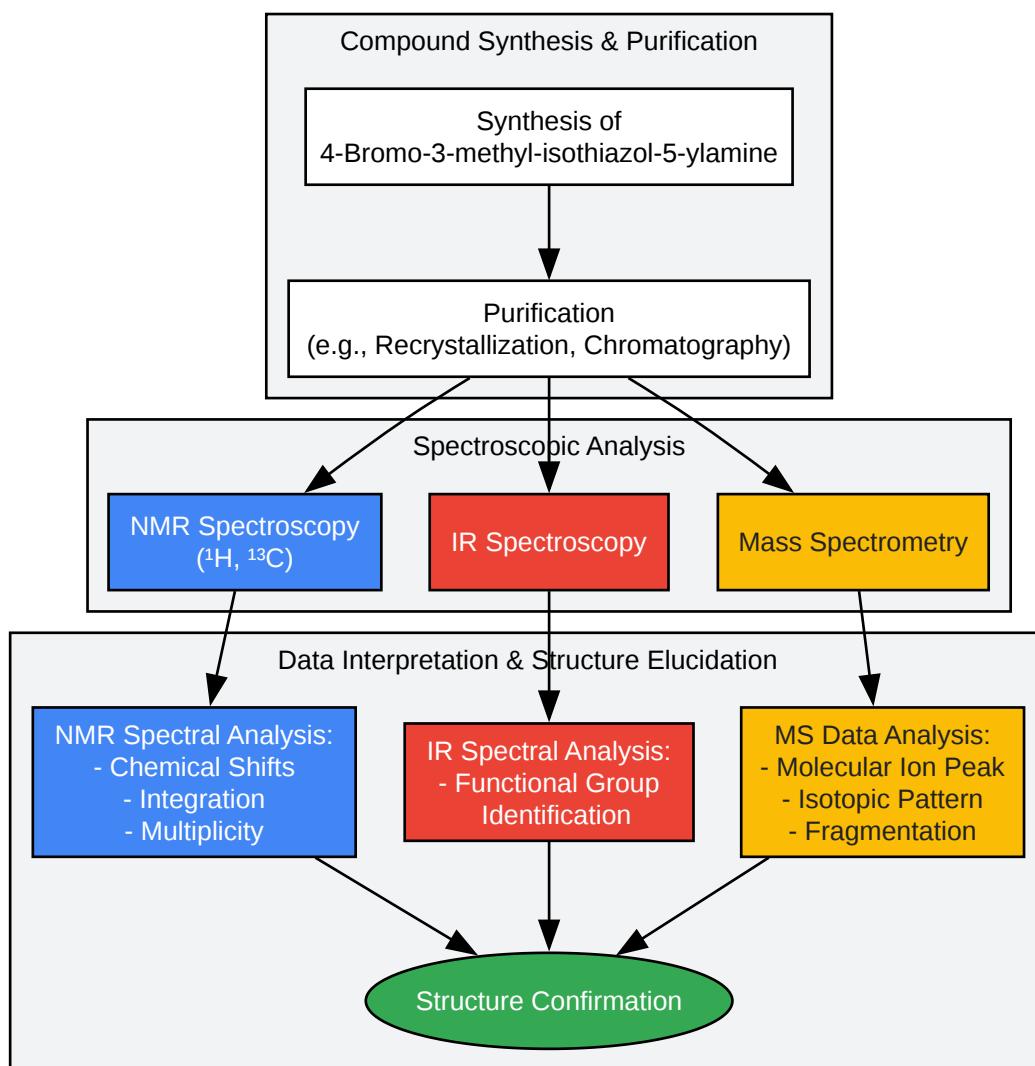
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an electron impact (EI) ionization source.[11]

- Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to induce volatilization.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12][13] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[13]
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like **4-Bromo-3-methyl-isothiazol-5-ylamine**.



[Click to download full resolution via product page](#)

Workflow for Spectroscopic Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. savemyexams.com [savemyexams.com]

- 2. whitman.edu [whitman.edu]
- 3. CH₃Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3-methyl-isothiazol-5-ylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287052#spectroscopic-data-for-4-bromo-3-methyl-isothiazol-5-ylamine-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com